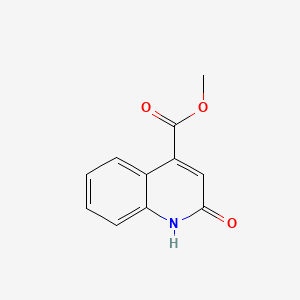

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Übersicht

Beschreibung

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a quinoline core with a carboxylate ester group at the 4-position and a keto group at the 2-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with diethyl malonate in the presence of acetic anhydride and sodium acetate can yield the desired compound . Another method involves the use of methyl anthranilate and ethyl acetoacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for various therapeutic properties:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects against a range of bacteria. For instance, studies indicate that certain derivatives inhibit bacterial cell wall synthesis, making them potential candidates for treating drug-resistant infections .

- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to induce apoptosis in tumor cells through the disruption of critical cellular pathways .

- Anti-inflammatory Effects : Compounds within this class have been explored for their anti-inflammatory properties, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science

This compound serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs. Its versatile reactivity allows for the development of new materials with specific properties tailored for industrial applications.

Industrial Applications

The compound is also utilized in the development of chemical processes due to its ability to undergo various chemical reactions:

- Synthesis of New Compounds : It can be used as a precursor in the synthesis of other quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals.

- Corrosion Inhibition : Recent studies have explored the use of derivatives as corrosion inhibitors in mild steel exposed to hydrochloric acid solutions. These compounds demonstrated effective protective properties against corrosion .

Antimicrobial Activity Study

A study conducted on various methyl 2-oxo derivatives assessed their antimicrobial efficacy against several bacterial strains. The results indicated that specific modifications to the quinoline structure significantly enhanced antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Anticancer Research

In vitro studies involving MCF-7 breast cancer cells revealed that methyl 2-oxo derivatives induced apoptosis through mitochondrial pathways. The compounds were tested at varying concentrations, demonstrating dose-dependent cytotoxicity with IC50 values indicating strong potential as anticancer agents .

Data Tables

| Property/Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits bacterial cell wall synthesis |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro |

| Corrosion Inhibition | Effective against mild steel corrosion in acidic environments |

| Compound Type | Application Area | Key Findings |

|---|---|---|

| Methyl Derivatives | Antimicrobial | Significant activity against E. coli |

| Methyl Derivatives | Anticancer | Induced apoptosis in MCF-7 cells |

| Quinoline Derivatives | Corrosion Inhibitors | Reduced corrosion rate in hydrochloric acid |

Wirkmechanismus

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.

Quinoline-2,4-diones: These derivatives have both keto groups at the 2 and 4 positions, making them more reactive in certain chemical reactions.

2-Hydroxyquinoline: This compound has a hydroxyl group at the 2-position instead of a keto group, leading to different chemical properties and reactivity

Biologische Aktivität

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a significant compound within the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a quinoline ring system with a ketone and a carboxylate functional group. Its molecular formula is , and it is often synthesized through various methods involving anthranilic acid derivatives. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) that suggest potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound has been reported to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase, which plays a role in neurotransmission. This inhibition could have implications for neurodegenerative diseases.

- DNA Interaction: Some derivatives have shown potent activity against bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair in bacteria. This mechanism is similar to that of established fluoroquinolone antibiotics .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Disease Models: In animal models of Alzheimer’s disease, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation markers.

- Cancer Treatment Trials: Clinical trials are underway to assess the efficacy of this compound in combination therapies for breast cancer, leveraging its ability to enhance the effects of existing chemotherapeutic agents .

Eigenschaften

IUPAC Name |

methyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNRIXRLYHAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192636 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84906-82-1, 39497-01-3 | |

| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.